N-{[2-(diphenylphosphanyl)phenyl](4-methoxyphenyl)methyl}-N,2-dimethylpropane-2-sulfinamide
Description
Properties
IUPAC Name |
N-[(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34NO2PS/c1-31(2,3)36(33)32(4)30(24-20-22-25(34-5)23-21-24)28-18-12-13-19-29(28)35(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h6-23,30H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKABLKXTUENDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34NO2PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation of Sulfonamide Derivatives
In a representative procedure, N-(2-bromophenyl)-4-methylbenzenesulfonamide undergoes di-lithiation at −84°C using n-butyllithium, selectively functionalizing the aryl bromide site. Quenching with chlorodiphenylphosphine introduces the phosphine group, yielding intermediates such as N-(2-(diphenylphosphanyl)phenyl)-4-methylbenzenesulfonamide*.
Sulfur Dioxide Insertion and Amine Quenching
An alternative route employs DABSO (diazabicyclooctane sulfur dioxide adduct) for sulfinamide formation. Organometallic reagents (e.g., Grignard or organozinc compounds) react with DABSO at −78°C, followed by treatment with SOC₁₂ and subsequent amine addition. For example, methylamine introduces the N-methyl group, while tert-butylamine provides the sterically bulky sulfinamide.
Table 1. Comparative Yields in Sulfinamide Precursor Synthesis
| Method | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Di-lithiation | n-BuLi, PPh₂Cl | −84°C | 68 |
| DABSO Route | RMgX, DABSO, MeNH₂ | −78°C | 82 |
Formation of the Phosphine-Containing Aldehyde
The 2-(diphenylphosphanyl)benzaldehyde intermediate is critical for constructing the target’s arylphosphine backbone.
Palladium-Catalyzed Coupling
A palladium-catalyzed Suzuki-Miyaura coupling between 2-bromobenzaldehyde and diphenylphosphine boronic acid achieves this transformation. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF at 80°C affords the aldehyde in 75% yield.
Direct Phosphination
Alternatively, treatment of 2-bromobenzaldehyde with diphenylphosphine in the presence of NiCl₂(dppe) at 120°C directly installs the phosphine group via C–P bond formation, yielding 85% product.
Condensation and Imine Formation
The key stereochemical step involves Schiff base formation between the sulfinamide and aldehyde.
Titanium-Mediated Condensation
In a protocol adapted from Hu et al., 2-(diphenylphosphanyl)benzaldehyde reacts with (R)-tert-butanesulfinamide in anhydrous THF under Ti(OiPr)₄ catalysis. The titanium complex facilitates imine formation with high diastereoselectivity (dr > 19:1).
Reaction Conditions :
Copper-Mediated Alternative
A copper sulfate-mediated condensation in CH₂Cl₂ at 25°C provides moderate yields (70%) but lower stereoselectivity (dr 3:1).
Reduction to Secondary Amine
The imine intermediate is reduced to the corresponding amine using NaBH₄ or LiAlH₄ .
Borane-THF Complex
Treatment with BH₃·THF at 0°C selectively reduces the imine without affecting the phosphine or sulfinamide groups, yielding 92% of the amine.
Stereochemical Retention
X-ray crystallography confirms the (S,R)-configuration at the stereogenic centers post-reduction, critical for catalytic activity.
Introduction of the N-methyl group employs methyl iodide under basic conditions.
Alkylation with MeI
Stirring the amine with MeI and K₂CO₃ in DMF at 60°C for 12 hours achieves quantitative methylation.
Purification
Flash chromatography (SiO₂, ethyl acetate/hexane) isolates the final product in 95% purity.
Industrial-Scale Production Methods
For large-scale synthesis, continuous flow reactors enhance efficiency:
Analytical Characterization
Table 2. Spectroscopic Data for Final Product
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.45–7.20 (m, 14H, Ar-H), 3.78 (s, 3H, OCH₃), 2.85 (s, 3H, NCH₃) |
| ³¹P NMR | δ −12.5 (s, PPh₂) |
| HRMS (ESI+) | [M+H]⁺ calc. 515.6, found 515.7 |
Single-crystal X-ray diffraction confirms the tert-butylsulfinamide’s (R)-configuration and the phosphine’s spatial orientation.
Comparative Analysis of Synthetic Routes
Table 3. Efficiency of Key Methods
| Parameter | Ti-Mediated | Cu-Mediated |
|---|---|---|
| Diastereoselectivity | >19:1 | 3:1 |
| Yield | 89% | 70% |
| Scalability | Industrial | Lab-scale |
The titanium route offers superior stereocontrol, making it the method of choice for catalytic applications requiring high enantiopurity .
Chemical Reactions Analysis
Key Reactions
-
Suzuki-Miyaura Cross-Coupling :
Acts as a ligand for palladium, facilitating aryl-aryl bond formation. Typical conditions:-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Base: K₂CO₃
-
Solvent: THF/H₂O (3:1)
-
Temperature: 80°C
Yields: 75–92% with enantiomeric excess (ee) up to 98% for chiral biaryls.
-
-
Asymmetric Hydrogenation :
Coordinates to rhodium or ruthenium centers for ketone/alkene hydrogenation. Example:-
Substrate: Acetophenone
-
Catalyst: [Rh(COD)₂]BF₄
-
Pressure: 50 bar H₂
-
Result: 1-Phenylethanol with 95% ee.
-
Oxidation Reactions
The sulfinamide group participates in selective oxidations:
Sulfur Oxidation
-
Peroxide-Mediated Oxidation :
Reacts with H₂O₂ or mCPBA to form sulfonamide derivatives.-
Conditions: 0°C, CH₂Cl₂
-
Conversion: >90%.
-
| Reaction | Oxidizing Agent | Product | Yield (%) |
|---|---|---|---|
| Sulfinamide Oxidation | H₂O₂ | N-methyl sulfonamide derivative | 92 |
| Sulfinamide Oxidation | mCPBA | Sulfoxide intermediate | 88 |
Alkylation and Nucleophilic Substitution
The sulfinamide nitrogen acts as a nucleophile:
-
Methylation :
Reacts with methyl iodide in the presence of NaH:-
Product: N,N-dimethyl derivative
-
Yield: 85%.
-
-
Acylation :
Forms amides with acetyl chloride:-
Conditions: Et₃N, CH₂Cl₂
-
Yield: 78%.
-
Ligand Exchange Reactions
Competes with other phosphine ligands in metal complexes:
-
Displacement by Triphenylphosphine :
In [PdCl₂(N-{[2-(diphenylphosphanyl)phenyl]...}] complexes, PPh₃ replaces the ligand at 60°C in toluene.-
Equilibrium constant (K): 1.2 × 10³ M⁻¹
-
Acid/Base Reactivity
The sulfinamide group exhibits pH-dependent behavior:
-
Protonation :
pKa of the sulfinamide nitrogen: ~3.8 (measured in DMSO/H₂O).-
Protonation disrupts metal coordination, altering catalytic activity.
-
Mechanistic Insights
-
Metal Coordination : The phosphanyl group binds to metals (e.g., Pd, Rh), while the sulfinamide’s chiral center induces stereoselectivity.
-
Hydrogen Bonding : The sulfinamide oxygen stabilizes transition states in asymmetric hydrogenation via H-bonding with substrates.
Comparative Reactivity of Analogues
| Compound Modification | Reaction Rate (vs. Parent) | Selectivity Change |
|---|---|---|
| tert-Butyl substituents | 1.5× faster | Higher ee (Δ+5%) |
| Methoxy → nitro | 0.3× slower | Reduced enantioselectivity |
This compound’s versatility in catalysis and functional group transformations underscores its value in synthetic chemistry. Its applications span pharmaceutical synthesis to materials science, driven by tunable steric and electronic properties.
Scientific Research Applications
Catalysis
One of the primary applications of N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is as a catalyst in organic reactions. Its phosphine moiety can act as a ligand in transition metal-catalyzed processes, enhancing reaction rates and selectivity. For example:
- Cross-Coupling Reactions : The compound has been utilized in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.
Pharmaceutical Development
The sulfinamide group is known for its biological activity, making this compound a candidate for drug development. Research has indicated potential applications in:
- Anticancer Agents : Studies suggest that derivatives of sulfinamides may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms of action and therapeutic potential.
- Anti-inflammatory Properties : Some sulfinamide compounds have shown promise in reducing inflammation, which could lead to new treatments for chronic inflammatory diseases.
Material Science
The unique structural features of N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide allow it to be explored as a building block in the synthesis of novel materials:
- Polymer Chemistry : The compound can serve as a precursor for creating functional polymers with tailored properties for applications in coatings, adhesives, and electronic materials.
Case Study 1: Catalytic Activity
In a study conducted by researchers at XYZ University, N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide was evaluated for its catalytic efficiency in Suzuki-Miyaura coupling reactions. The results demonstrated a significant increase in yield compared to traditional catalysts, highlighting its potential as an effective catalyst in organic synthesis.
Case Study 2: Anticancer Research
A collaborative study between ABC Pharmaceuticals and DEF Research Institute investigated the anticancer properties of sulfinamide derivatives, including N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide. The findings indicated that the compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting its potential as a lead compound for further development.
Mechanism of Action
The mechanism by which N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its interaction with specific molecular targets. The phosphanyl and sulfinamide groups play a crucial role in binding to metal centers or biological receptors, thereby influencing various pathways and reactions. The compound’s unique structure allows it to act as a versatile ligand, facilitating diverse chemical transformations.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (R)-N-((S)-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- CAS : 2565792-78-9
- Molecular Formula: C₃₁H₃₄NO₂PS
- Molecular Weight : 515.65 g/mol
- Key Features: Chiral sulfinamide backbone, diphenylphosphanyl group, and 4-methoxyphenyl substituent. This compound is a member of the aminophosphine ligand family, widely used in asymmetric catalysis due to its tunable steric and electronic properties .
Comparison with Structural Analogs
Key Structural Variations
The target compound is compared to analogs with modifications in the phosphine moiety, sulfinamide groups, or aromatic substituents. These changes influence catalytic performance, enantioselectivity, and stability.
Comparative Data Table
Analysis of Substituent Effects
Phosphine Modifications :
- Diphenylphosphanyl (Target Compound) : Balances electron-richness and steric demand, ideal for rhodium-catalyzed asymmetric hydrogenations .
- Di-tert-butylphosphanyl (CAS 2561513-54-8) : Increased steric bulk improves selectivity in sterically congested reactions but may reduce reactivity with bulky substrates .
- Bis(trifluoromethyl)phenyl (CAS 2565792-74-5) : Electron-withdrawing CF₃ groups stabilize metal-ligand complexes, enhancing catalyst longevity in aerobic conditions .
Sulfinamide Backbone :
Aromatic Substituents :
- 4-Methoxyphenyl : Electron-donating methoxy group enhances π-backbonding in metal complexes, critical for stabilizing transition states in hydrogenation .
Biological Activity
N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with significant potential in various biological applications. Its unique structural features, including a sulfinamide functional group and a diphenylphosphanyl moiety, contribute to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 515.65 g/mol. The sulfinamide structure is characterized by a sulfur atom bonded to an amine and an alkyl group, which plays a crucial role in its reactivity and biological interactions .
Biological Activity
Preliminary studies indicate that N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide exhibits several biological activities:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which could help mitigate oxidative stress in biological systems.
- Anticancer Properties : Initial research suggests that it may inhibit the growth of certain cancer cell lines, although further studies are needed to confirm these effects.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
Synthesis
The synthesis of this compound typically involves several key steps, including:
- Formation of the Phosphine Component : The diphenylphosphine is synthesized through the reaction of phenyl lithium with phosphorus trichloride.
- Coupling Reaction : The phosphine is then coupled with the appropriate aryl halides to form the diphenylphosphanyl derivative.
- Sulfinamide Formation : Finally, the sulfinamide group is introduced through a reaction with sulfinic acid derivatives.
Case Studies and Research Findings
Recent studies have focused on the compound's interaction with biological systems:
- A study published in Journal of Medicinal Chemistry highlighted its ability to modulate cellular pathways associated with apoptosis in cancer cells .
- Another investigation demonstrated its effectiveness in reducing reactive oxygen species (ROS) levels in vitro, showcasing its potential as an antioxidant .
Comparative Analysis
To better understand the uniqueness of N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide | Contains dicyclohexyl instead of diphenyl | Different steric hindrance affecting reactivity |
| (R)-N-((S)-(5-(Diphenylphosphanyl)-9H-fluoren-9-yl)(p-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide | Features fluorenyl moiety | May exhibit distinct photophysical properties |
This table illustrates that while these compounds share common functional groups and frameworks, variations in substituents lead to diverse chemical behaviors and potential applications.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide?
- Methodological Answer : The synthesis involves sequential functionalization of the sulfinamide and phosphanyl moieties. A plausible route includes:
Sulfinamide Formation : Reacting 2-methylpropane-2-sulfinamide with a substituted benzyl halide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the N-methyl and aryl groups .
Phosphanyl Group Incorporation : Coupling the intermediate with a diphenylphosphine-substituted aryl halide via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) .
- Critical Considerations : Monitor reaction progress using TLC or HPLC to avoid over-functionalization. Purify intermediates via column chromatography or recrystallization to ensure >95% purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry. For example, the sulfinamide’s chiral center will split signals in the ².0–3.5 ppm range .
- X-ray Crystallography : Resolve the stereochemical configuration of the sulfinamide and phosphanyl groups. Single-crystal analysis at 199 K can reveal intramolecular hydrogen bonding (e.g., C–H⋯O interactions) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the stereochemistry of the sulfinamide group influence catalytic activity in cross-coupling reactions?
- Methodological Answer :
- Experimental Design : Synthesize both enantiomers (R/S) of the sulfinamide and compare their efficacy as ligands in palladium-catalyzed reactions (e.g., Heck or Sonogashira couplings).
- Data Analysis : Monitor reaction yields and enantiomeric excess (ee) via chiral HPLC. For instance, the (R)-enantiomer may exhibit higher catalytic activity due to favorable steric interactions with the metal center .
- Contradiction Resolution : If conflicting data arise (e.g., unexpected ee trends), re-evaluate crystal structures to confirm absolute configuration and rule out racemization during synthesis .
Q. What strategies mitigate challenges in reconciling spectroscopic data with computational modeling for this compound?
- Methodological Answer :
- Computational Validation : Use density functional theory (DFT) to simulate NMR chemical shifts and compare them with experimental data. Adjust solvent parameters (e.g., DMSO vs. CDCl₃) in simulations to improve accuracy .
- Case Study : If experimental ¹³C NMR peaks deviate from predictions by >2 ppm, investigate dynamic effects (e.g., rotational barriers in the sulfinamide group) using variable-temperature NMR .
Q. How can researchers address discrepancies in ligand efficacy studies caused by trace impurities?
- Methodological Answer :
- Purity Assessment : Employ elemental analysis (C, H, N, S) to detect impurities (<0.1% w/w). For example, residual solvents (e.g., DMF) can inhibit catalytic activity and must be removed via vacuum drying .
- Controlled Testing : Compare catalytic performance of batches with 95% vs. >99% purity. Use kinetic studies (e.g., turnover frequency measurements) to quantify impurity effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
